2-Chloro-4-pyridylcyclopropylketone

Descripción

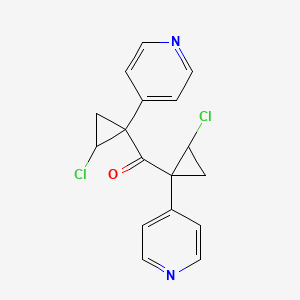

2-Chloro-4-pyridylcyclopropylketone is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropylketone group at the 4-position. The cyclopropane ring introduces significant steric strain and rigidity, which may enhance reactivity or influence molecular interactions in biological or synthetic applications.

Propiedades

Fórmula molecular |

C17H14Cl2N2O |

|---|---|

Peso molecular |

333.2 g/mol |

Nombre IUPAC |

bis(2-chloro-1-pyridin-4-ylcyclopropyl)methanone |

InChI |

InChI=1S/C17H14Cl2N2O/c18-13-9-16(13,11-1-5-20-6-2-11)15(22)17(10-14(17)19)12-3-7-21-8-4-12/h1-8,13-14H,9-10H2 |

Clave InChI |

AQWTVGLLLDICEN-UHFFFAOYSA-N |

SMILES canónico |

C1C(C1(C2=CC=NC=C2)C(=O)C3(CC3Cl)C4=CC=NC=C4)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-pyridylcyclopropyl ketone typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 2-chloro-4-pyridinecarboxaldehyde with diazomethane in the presence of a catalyst such as copper(I) chloride. This reaction proceeds under mild conditions and yields the desired cyclopropyl ketone .

Industrial Production Methods: In an industrial setting, the production of 2-Chloro-4-pyridylcyclopropyl ketone can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of palladium-catalyzed cross-coupling reactions with aryl boronic acids and acyl chlorides is also explored for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-4-pyridylcyclopropyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted pyridylcyclopropyl ketones.

Aplicaciones Científicas De Investigación

2-Chloro-4-pyridylcyclopropyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4-pyridylcyclopropyl ketone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with key cellular processes .

Comparación Con Compuestos Similares

2-Chloro-4-pyridyl Isopropyl Ketone (CAS 898785-53-0)

- Structural Differences : Replaces the cyclopropane group with an isopropyl chain.

- Higher lipophilicity (log P) compared to cyclopropyl derivatives due to branched alkyl chains, which may enhance membrane permeability in biological systems .

- Applications : Marketed for medicinal purposes, suggesting utility as a synthetic intermediate in drug development .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structural Differences : Pyrimidine ring (six-membered, two nitrogen atoms) vs. pyridine (one nitrogen), with a carboxylic acid group instead of a ketone.

- Key Properties: The carboxylic acid group increases polarity, improving water solubility but reducing bioavailability compared to ketones.

- Applications : Likely employed as a synthetic intermediate in pharmaceuticals or agrochemicals .

Ethyl 2-(Piperidin-4-yl)acetate

- Structural Differences: Saturated piperidine ring (non-aromatic) vs. aromatic pyridine, with an ester group instead of a ketone.

- Key Properties: Molecular Weight: 185.23 g/mol; Log Po/w: ~1.2 (moderate lipophilicity). Lower hydrogen bond acceptor count (2 vs. Bioavailability Score: 0.55 (moderate), suggesting better absorption than highly polar carboxylic acids but less than lipophilic ketones .

- Applications: Used in peptide synthesis or as a ligand in catalysis, emphasizing non-medicinal industrial roles .

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Structural Differences : Piperidine core with bulky methyl groups and variable ester chain lengths.

- Key Properties: Increasing alkyl chain length enhances lipophilicity (e.g., log P increases from butyrate to nonanoate derivatives), analogous to how cyclopropane’s rigidity might balance lipophilicity and steric effects in the target compound.

Comparative Data Table

Research Findings and Implications

- Reactivity : The cyclopropane group in 2-Chloro-4-pyridylcyclopropylketone likely increases electrophilicity at the ketone compared to isopropyl or ester analogs, making it more reactive in nucleophilic addition reactions .

- Bioactivity: Pyridine-based ketones may exhibit stronger binding to aromatic amino acid residues in enzymes compared to piperidine esters, suggesting advantages in drug design .

Actividad Biológica

2-Chloro-4-pyridylcyclopropylketone is a compound of increasing interest in biological research due to its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

2-Chloro-4-pyridylcyclopropylketone has the molecular formula C10H8ClNO. Its structure features a cyclopropyl ketone moiety attached to a pyridine ring with a chlorine substituent at the 2-position. This configuration contributes to its stability and reactivity, making it a valuable compound in both chemistry and biology.

The biological activity of 2-Chloro-4-pyridylcyclopropylketone is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial actions. The exact molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes related to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that 2-Chloro-4-pyridylcyclopropylketone exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-4-pyridylcyclopropylketone, a comparison with similar compounds is essential:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-pyridylcyclopropyl ketone | Similar structure; different chlorine position | Moderate antimicrobial activity |

| 2-Bromo-4-pyridylcyclopropyl ketone | Bromine instead of chlorine | Enhanced anti-inflammatory effects |

| 2-Chloro-4-pyridylmethyl ketone | Methyl group instead of cyclopropane | Limited biological activity |

This table highlights how variations in chemical structure can influence biological activity.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study conducted on the efficacy of 2-Chloro-4-pyridylcyclopropylketone against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. The compound was found to disrupt cell membrane integrity, leading to cell lysis.

- Anti-inflammatory Mechanism Investigation : In vitro experiments revealed that treatment with 2-Chloro-4-pyridylcyclopropylketone reduced the expression of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines, indicating its potential as an anti-inflammatory therapeutic agent.

- Comparative Pharmacological Study : A comparative study assessed the pharmacological profiles of various pyridine derivatives, including 2-Chloro-4-pyridylcyclopropylketone. The results demonstrated that this compound exhibited superior activity in inhibiting cyclooxygenase (COX) enzymes compared to other derivatives, reinforcing its potential for developing anti-inflammatory drugs .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.